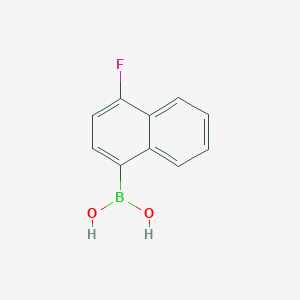

4-Fluoronaphthalene-1-boronic acid

Description

Properties

IUPAC Name |

(4-fluoronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCGAEJGZLYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382206 | |

| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-25-8 | |

| Record name | B-(4-Fluoro-1-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FLUORONAPHTHALENE-1-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1-naphthaleneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluoronaphthalene-1-boronic acid

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry. It details the compound's properties, synthesis, and applications, with a focus on its utility for researchers in drug development.

Core Chemical Information

This compound is an organoboron compound belonging to the family of aryl boronic acids. Its structure features a naphthalene ring system substituted with a fluorine atom and a boronic acid group, making it a valuable reagent for introducing the 4-fluoro-1-naphthyl moiety into various molecular scaffolds.

Physicochemical Properties

The properties of this compound make it suitable for a range of synthetic applications, particularly in cross-coupling reactions. It is typically supplied as a stable, solid material.

| Property | Value | Reference |

| Molecular Weight | 189.98 g/mol | [2][4] |

| Appearance | White to orange or green solid (powder to crystal) | [3][6] |

| Melting Point | 240-242 °C | [3][6][7] |

| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [3][6] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3][6] |

| pKa | 8.60 ± 0.30 (Predicted) | [3][6] |

| Purity | ≥98% | [1][2] |

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of the compound.

| Category | Information | Reference |

| Signal Word | Warning | [1][6] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at room temperature or between 2-8°C. Keep sealed in a dry place. | [1][3][5] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by borylation.

Objective: To synthesize this compound from 1-bromo-4-fluoronaphthalene.

Materials:

-

1-bromo-4-fluoronaphthalene (CAS: 341-41-3)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (CAS: 5419-55-6)

-

n-Butyllithium (n-BuLi) solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

500 mL three-necked flask and standard glassware

Procedure: [3]

-

Dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous THF (200.0 mL) within a 500 mL three-necked flask.

-

Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C.

-

After the addition is complete, allow the mixture to gradually warm to room temperature.

-

Once the reaction is complete (monitored by TLC or GC), quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Adjust the pH of the mixture to be strongly acidic.

-

Perform a liquid-liquid extraction with ethyl acetate (3 x 200.0 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Applications in Research and Development

Boronic acids are exceptionally versatile reagents in modern organic chemistry and drug discovery.[8][9]

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the naphthalene core and various aryl or vinyl halides/triflates. This is a cornerstone reaction for constructing complex molecular architectures found in many pharmaceuticals and advanced materials. Boronic acids are generally more reactive in these couplings than their corresponding boronic esters.[10]

References

- 1. This compound | 182344-25-8 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:182344-25-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]

- 7. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of (4-fluoronaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (4-fluoronaphthalen-1-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document details its key characteristics, experimental protocols for its synthesis and common reactions, and explores its potential applications in drug discovery.

Core Physical and Chemical Properties

(4-fluoronaphthalen-1-yl)boronic acid is a white solid organoboron compound. Its properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BFO₂ | [1](--INVALID-LINK--) |

| Molecular Weight | 189.98 g/mol | [1](--INVALID-LINK--) |

| Melting Point | 240-242 °C | [1](--INVALID-LINK--) |

| Boiling Point (Predicted) | 374.0 ± 44.0 °C | [1](--INVALID-LINK--) |

| pKa (Predicted) | 8.60 ± 0.30 | [1](--INVALID-LINK--) |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [1](--INVALID-LINK--) |

| Storage | Inert atmosphere, 2-8°C | [1](--INVALID-LINK--) |

Synthesis and Reactivity

(4-fluoronaphthalen-1-yl)boronic acid is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of (4-fluoronaphthalen-1-yl)boronic acid

This protocol describes the synthesis of (4-fluoronaphthalen-1-yl)boronic acid from 1-bromo-4-fluoronaphthalene.[1]

Materials:

-

1-bromo-4-fluoronaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-butyllithium (n-BuLi) solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a 500 mL three-necked flask, dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous tetrahydrofuran (200.0 mL).

-

Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.

-

Cool the reaction mixture to -78°C.

-

Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise over 30 minutes, maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Adjust the pH of the mixture to be strongly acidic.

-

Extract the product with ethyl acetate (3 x 200.0 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Triturate the residue with hexane and filter to obtain the solid product.

Yield: 21.2 g (90.2%) of (4-fluoronaphthalen-1-yl)boronic acid.[1]

Key Reactions: Suzuki-Miyaura Coupling

(4-fluoronaphthalen-1-yl)boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. These structures are prevalent in many pharmaceutical compounds and organic materials.[3]

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Obtaining clear NMR spectra for boronic acids can sometimes be challenging due to the formation of cyclic trimeric anhydrides (boroxines).[4] Using solvents like deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers and provide sharper signals, although the B-OH proton signal will be lost due to exchange with the solvent.[4]

Predicted Spectroscopic Data:

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[5] The boronic acid group can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.[6]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly attributed to (4-fluoronaphthalen-1-yl)boronic acid, its structural features suggest potential interactions with various biological targets. The fluoronaphthalene scaffold is present in a number of biologically active molecules, and the boronic acid functional group is known to target enzymes, particularly proteases.

The primary mechanism of action for many boronic acid-containing drugs is the inhibition of proteasomes. This leads to the disruption of the NF-κB signaling pathway, which is crucial for cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[5]

Hypothetical Signaling Pathway Inhibition:

References

- 1. rsc.org [rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. chemscene.com [chemscene.com]

- 4. reddit.com [reddit.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Fluoronaphthalene-1-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for 4-Fluoronaphthalene-1-boronic acid, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a visual representation of the workflow.

Core Synthesis Route: Lithiation-Borylation of 1-Bromo-4-fluoronaphthalene

The most common and effective method for the preparation of this compound involves a lithium-halogen exchange reaction starting from 1-bromo-4-fluoronaphthalene, followed by borylation with a trialkyl borate. This organometallic approach offers high yields and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via the lithiation-borylation of 1-bromo-4-fluoronaphthalene.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-fluoronaphthalene | [1] |

| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to Room Temperature | [1] |

| Yield | 90.2% | [1] |

| Purity | ≥98% (commercial) | [2][3] |

| Final Product | This compound | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.[1]

Materials:

-

1-Bromo-4-fluoronaphthalene (27.9 g, 0.124 mol)

-

Anhydrous Tetrahydrofuran (THF) (200.0 mL)

-

Triisopropyl borate (26.8 g, 0.142 mol)

-

n-Butyllithium solution (e.g., 2.5 M in hexanes; 9.5 g, 0.149 mol)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (600.0 mL)

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hexane

Equipment:

-

500 mL three-necked flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask, dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in anhydrous tetrahydrofuran (200.0 mL).

-

Addition of Borate: Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.

-

Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise to the cooled solution over a period of 30 minutes.

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Quenching: Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Acidification and Extraction: Adjust the pH of the mixture to be strongly acidic. Extract the aqueous layer with ethyl acetate (3 x 200.0 mL).

-

Washing and Drying: Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification: Triturate the residue with hexane and filter to obtain the solid product.

-

Product: The process yields 21.2 g of this compound as a white solid (90.2% yield).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

4-Fluoronaphthalene-1-boronic acid molecular structure and formula

An In-depth Technical Guide to 4-Fluoronaphthalene-1-boronic acid

Introduction

This compound is an organoboron compound belonging to the family of boronic acids and their derivatives.[1] These compounds are characterized by a carbon-boron bond and are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug development, boronic acids are of significant interest due to their unique chemical properties which allow them to act as versatile pharmacophores and enzyme inhibitors.[2][3] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound.

Molecular Structure and Chemical Formula

The molecular structure of this compound consists of a naphthalene ring system substituted with a fluorine atom at the 4-position and a boronic acid group [-B(OH)₂] at the 1-position.

-

IUPAC Name: (4-fluoronaphthalen-1-yl)boronic acid[5]

-

Synonyms: 4-fluoro-1-naphthylboronic acid, 1-Borono-4-fluoronaphthalene[6][7]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a reference for experimental design and application.

| Property | Value | Reference |

| Molecular Weight | 189.98 g/mol | [1][4][5] |

| CAS Number | 182344-25-8 | [1][4][6] |

| Appearance | White to Orange to Green powder/crystal | [8] |

| Melting Point | 240-242 °C | [5][8][9] |

| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [8][9] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [8] |

| Purity | ≥98% | [1][5] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [6][8] |

Synthesis of this compound

The synthesis of aryl boronic acids can be achieved through various methods, including the electrophilic trapping of arylmetal intermediates or the coupling of aryl halides with diboronic acid reagents.[10] A detailed experimental protocol for the preparation of this compound from 1-bromo-4-fluoronaphthalene is outlined below.

Experimental Protocol

This protocol is based on a lithium-halogen exchange reaction followed by borylation.[9]

Materials:

-

1-bromo-4-fluoronaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-butyllithium (n-BuLi) solution

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Dissolve 1-bromo-4-fluoronaphthalene (0.124 mol) in anhydrous tetrahydrofuran (200.0 mL) within a 500 mL three-necked flask.[9]

-

Add triisopropyl borate (0.142 mol) to the solution.[9]

-

Cool the reaction mixture to -78°C.[9]

-

Slowly add a solution of n-butyllithium (0.149 mol) dropwise to the cooled mixture over a period of 30 minutes, maintaining the temperature at -78°C.[9]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[9]

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.[9]

-

Adjust the pH of the mixture to be strongly acidic.[9]

-

Extract the product with ethyl acetate (3 x 200.0 mL).[9]

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9]

-

Remove the solvent by distillation under reduced pressure.[9]

-

Purify the resulting residue by pulping with hexane and filtering to yield the final solid product, this compound.[9] A yield of 90.2% has been reported for this procedure.[9]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis protocol.

Applications in Research and Drug Development

Boronic acids are a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or in saccharides, makes them potent and selective enzyme inhibitors.[3][10]

The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, interest in boronic acid-based pharmacophores has grown, leading to other approved drugs like ixazomib and vaborbactam.[2]

While specific applications of this compound are proprietary to the research entities using it, its structure makes it a valuable building block for creating more complex molecules. The fluoronaphthalene core is a common motif in medicinal chemistry, and the boronic acid handle allows for its precise incorporation into target structures via Suzuki and other cross-coupling reactions. This enables its use in the synthesis of novel compounds for screening as potential therapeutic agents.[3]

Safety and Handling

This compound is classified as an irritant.[8] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][8] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[8] It is recommended to handle the material in a well-ventilated area or fume hood and to avoid breathing dust.[8] This chemical is intended for research and manufacturing use only.[1]

References

- 1. calpaclab.com [calpaclab.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. This compound | 182344-25-8 [sigmaaldrich.com]

- 7. Boronic acid, (4-fluoro-1-naphthalenyl)- | CAS 182344-25-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]

- 9. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Interpretation for 4-Fluoronaphthalene-1-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-Fluoronaphthalene-1-boronic acid, a key building block in medicinal chemistry and materials science. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for its quality control and subsequent application in research and development.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound. Due to the limited availability of directly published complete spectra for this specific compound, the data presented is a combination of reported data for closely related structures, such as 1-fluoronaphthalene, and established principles of spectral interpretation for arylboronic acids.

Table 1: ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.2-8.4 | br s | 2H | B(OH)₂ | Chemical shift and intensity can vary with concentration and water content. Exchangeable with D₂O. |

| ~8.1-8.3 | m | 2H | Ar-H | Protons on the naphthalene ring, likely deshielded by the boronic acid group. |

| ~7.6-7.8 | m | 2H | Ar-H | Protons on the naphthalene ring. |

| ~7.2-7.4 | m | 2H | Ar-H | Protons on the naphthalene ring, likely showing coupling to fluorine. |

Table 2: ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~158-162 (d) | C-F | Large one-bond C-F coupling constant expected. |

| ~135-140 | Ar-C | Quaternary carbons of the naphthalene ring. |

| ~125-135 | Ar-CH | CH carbons of the naphthalene ring. |

| ~110-120 (d) | Ar-CH | CH carbons ortho and para to the fluorine, showing C-F coupling. |

| Not observed | C-B | The carbon attached to boron is often broadened and difficult to observe due to quadrupolar relaxation of the boron nucleus. |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) of the B(OH)₂ group. |

| ~3050 | Medium | Aromatic C-H stretch. |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations of the naphthalene ring. |

| ~1350 | Strong | B-O stretching vibration. |

| ~1250 | Strong | C-F stretching vibration. |

| ~1150 | Medium | B-OH bending vibration. |

| ~830 | Strong | Out-of-plane C-H bending, indicative of substitution pattern. |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | [M]+, Molecular ion (for ¹¹B isotope). |

| 189 | Low | [M]+, Molecular ion (for ¹⁰B isotope). |

| 172 | High | [M - H₂O]+, Loss of a water molecule. |

| 144 | High | [M - B(OH)₂]+, Loss of the boronic acid group. |

| 127 | Moderate | [C₁₀H₆F]+, Fluoronaphthyl cation. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard practices for the analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the dissolution of the polar boronic acid and to observe the exchangeable B(OH)₂ protons.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance or Absorbance

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive or Negative Electrospray Ionization

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 10-20 L/min

-

Drying Gas (N₂) Temperature: 300-350 °C

-

Mass Range: m/z 50-500

-

Visualization of Spectral Interpretation Workflow

The logical flow of interpreting the spectral data to confirm the structure of this compound can be visualized as follows:

This comprehensive guide provides the necessary spectral data, experimental protocols, and a logical workflow to aid researchers in the accurate identification and characterization of this compound, ensuring its quality for downstream applications in drug discovery and materials science.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoronaphthalene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoronaphthalene-1-boronic acid. Due to the limited availability of fully assigned public data for this specific molecule, this guide presents a predicted spectral dataset based on the analysis of structurally related compounds, including naphthalene derivatives and fluorinated arylboronic acids. This information is intended to serve as a valuable reference for researchers and scientists engaged in the synthesis, characterization, and application of this compound in fields such as medicinal chemistry and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | d | J(H2-H3) = 7.5 - 8.5 |

| H-3 | 7.2 - 7.4 | t | J(H3-H2) = 7.5 - 8.5, J(H3-F4) = 8.0 - 9.0 |

| H-5 | 8.0 - 8.2 | d | J(H5-H6) = 8.0 - 9.0 |

| H-6 | 7.5 - 7.7 | t | J(H6-H5) = 8.0 - 9.0, J(H6-H7) = 7.0 - 8.0 |

| H-7 | 7.7 - 7.9 | t | J(H7-H6) = 7.0 - 8.0, J(H7-H8) = 7.5 - 8.5 |

| H-8 | 8.8 - 9.0 | d | J(H8-H7) = 7.5 - 8.5 |

| B(OH)₂ | 5.0 - 6.0 | br s | - |

Note: The chemical shift of the boronic acid protons (B(OH)₂) can vary significantly depending on the solvent, concentration, and water content, and they often appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 (broad) |

| C-2 | 135 - 140 |

| C-3 | 115 - 120 (d, J(C3-F) ≈ 20-25 Hz) |

| C-4 | 160 - 165 (d, J(C4-F) ≈ 240-250 Hz) |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 124 - 128 |

| C-8 | 122 - 126 |

| C-8a | 132 - 136 |

Note: The carbon atom attached to the boron (C-1) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra for arylboronic acids requires careful consideration of the experimental conditions to minimize issues such as dehydration and oligomerization.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for dissolving boronic acids and minimizing the formation of anhydrides (boroxines). Alternatively, deuterated methanol (CD₃OD) can be used, which may lead to the in-situ formation of the boronate ester, often resulting in sharper signals. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited, and the risk of anhydride formation is higher.

-

Concentration : A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

-

Water Content : Traces of water can affect the chemical shift of the B(OH)₂ protons. To obtain reproducible spectra, using anhydrous solvents is recommended.

NMR Instrument Parameters

-

Spectrometer Frequency : Data should be acquired on a spectrometer with a proton frequency of at least 300 MHz, with 400 MHz or higher being preferable for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is usually sufficient.

-

Acquisition Time : An acquisition time of 2-4 seconds is recommended to ensure good resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is typically adequate.

-

Number of Scans : 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

-

Structural Assignment and Logic

The predicted assignments are based on the following rationale:

-

Fluorine Substitution : The fluorine atom at the C-4 position is a strong electron-withdrawing group, which significantly influences the chemical shifts of the nearby protons and carbons. In the ¹H NMR spectrum, the proton at H-3 will show a doublet of doublets or a triplet due to coupling with both H-2 and the fluorine at C-4. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF), while the adjacent carbons (C-3 and C-4a) will show smaller two- and three-bond couplings.

-

Boronic Acid Group : The boronic acid group is electron-withdrawing and will deshield the peri-proton at the H-8 position, causing it to resonate at a significantly downfield chemical shift. The carbon atom directly attached to the boron (C-1) is often difficult to observe due to quadrupolar broadening.

-

Naphthalene Ring System : The chemical shifts of the remaining protons and carbons in the naphthalene ring system are predicted based on the established values for naphthalene and the expected substituent effects of the fluorine and boronic acid groups.

Below is a diagram illustrating the structure of this compound with the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. Experimental verification of these predicted data is recommended for definitive structural confirmation.

Solubility and stability characteristics of 4-Fluoronaphthalene-1-boronic acid

An In-depth Technical Guide to the Solubility and Stability Characteristics of 4-Fluoronaphthalene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and the anticipated solubility and stability characteristics of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established knowledge of aryl boronic acids to infer its behavior and provides detailed experimental protocols for its empirical determination.

Physicochemical Properties

This compound is a synthetic organoboron compound with applications as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 182344-25-8 | [1][2] |

| Molecular Formula | C₁₀H₈BFO₂ | [1][2] |

| Molecular Weight | 189.98 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 240-242 °C | [3] |

| pKa (Predicted) | 8.60 ± 0.30 | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |

Solubility Characteristics

Table of Expected Solubility Trends:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene | Very Low | Non-polar nature of the solvent is incompatible with the polar boronic acid group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution. |

| Ketones | Acetone, 3-Pentanone | High | The carbonyl group is a good hydrogen bond acceptor, leading to favorable interactions.[4][5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but may lead to esterification over time. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Highly polar nature and ability to act as hydrogen bond acceptors promote solubility. |

| Water | Low | The hydrophobic naphthalene ring limits aqueous solubility, although the polar boronic acid group provides some affinity. Solubility is pH-dependent. |

Stability Profile

The stability of this compound is a critical consideration for its storage and use in chemical reactions. Like other aryl boronic acids, it is susceptible to several degradation pathways.

Key Factors Affecting Stability:

| Factor | Effect on Stability | Mechanism |

| Moisture | Decreased Stability | Promotes the formation of cyclic anhydrides (boroxines). This is often a reversible process. |

| Oxygen/Oxidizing Agents | Decreased Stability | Leads to oxidation of the carbon-boron bond, yielding the corresponding phenol (4-fluoro-1-naphthol). This is a significant issue, especially at physiological pH.[6][7] |

| pH | pH-dependent Stability | Protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) is a major degradation pathway. The rate is often slowest around pH 5 and increases in more acidic or basic conditions.[8][9][10] |

| Heat | Decreased Stability | Can accelerate all degradation pathways, including dehydration to boroxines and protodeboronation. |

| Light | Potential for Degradation | While not extensively documented for this specific compound, many aromatic compounds are light-sensitive. Photoredox conditions can be used for controlled reactions of boronic esters.[11] |

| Transition Metals (e.g., Pd, Cu) | Decreased Stability | Can catalyze protodeboronation, a common issue in Suzuki-Miyaura coupling reactions if conditions are not optimized.[9] |

Experimental Protocols

Determination of Solubility (Dynamic Method)

This protocol is adapted from methodologies used for determining the solubility of phenylboronic acid and its derivatives.[4][5][12] It involves visually or instrumentally determining the temperature at which a known concentration of the solute completely dissolves.

Methodology:

-

Preparation:

-

Accurately weigh a specific amount of this compound into a sealable glass vial.

-

Add a precise volume of the desired high-purity, anhydrous solvent to achieve a known concentration.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation. For air/moisture-sensitive experiments, this should be done in a glovebox.

-

-

Measurement:

-

Place the vial in a programmable temperature bath equipped with a stirring mechanism.

-

Begin stirring and slowly heat the sample at a controlled rate (e.g., 0.5 °C/min).

-

Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution. This can be determined visually or with a turbidity sensor.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations in the same solvent.

-

Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.

-

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Aliquot the stock solution into separate vials for each stress condition.

-

-

Stress Conditions:

-

Hydrolytic Stability: Adjust the pH of aqueous solutions to acidic (e.g., pH 2 with HCl), neutral (e.g., pH 7 with phosphate buffer), and basic (e.g., pH 9 with borate buffer) conditions. Store at a controlled temperature (e.g., 40°C).

-

Oxidative Stability: Treat the solution with a controlled amount of an oxidizing agent, such as hydrogen peroxide, and store at a controlled temperature.

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

-

Photostability: Expose solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) at a constant temperature. Protect control samples from light.

-

-

Time Points:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., by dilution with mobile phase).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

-

Quantify the remaining percentage of this compound and identify any major degradation products by comparing peak areas to the t=0 sample. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of degradation products.

-

Workflow for Stability Assessment:

Caption: General workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. While specific quantitative data is sparse, a thorough understanding of the general characteristics of aryl boronic acids provides a strong framework for its handling, storage, and application. It is expected to be most soluble in polar organic solvents and is susceptible to degradation via hydrolysis, oxidation, and protodeboronation. For critical applications, it is highly recommended that researchers and drug development professionals empirically determine the solubility and stability of this compound in their specific systems using the protocols outlined in this guide.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluoronaphtalene-1-boronic acid CAS#: 182344-25-8 [m.chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Material safety data sheet (MSDS) for 4-Fluoronaphthalene-1-boronic acid

An In-Depth Technical Guide to the Material Safety of 4-Fluoronaphthalene-1-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS RN: 182344-25-8). The information is compiled from various safety data sheets and toxicological literature to ensure a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

Proper handling and storage of a chemical substance are predicated on a clear understanding of its physical and chemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H8BFO2 | [1][2] |

| Molecular Weight | 189.98 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 240-242 °C | [3] |

| Boiling Point | 374.0 ± 44.0 °C (Predicted) | [3] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [3] |

| Purity | ≥98% | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[4]

Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication for this compound based on GHS guidelines.

Caption: GHS Hazard Communication for this compound.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is not publicly available, this section outlines the general methodologies for key toxicological endpoints based on OECD guidelines and established in vitro practices. These protocols are representative of how a substance like this would be evaluated.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[5]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are equilibrated in culture medium.

-

Test Substance Application: A defined amount of the test substance (solid or liquid) is applied topically to the tissue surface.

-

Exposure and Post-Incubation: The tissues are exposed to the chemical for a specific duration (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).[6]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The amount of formazan produced is proportional to the number of viable cells.[6]

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[5]

Acute Eye Irritation/Corrosion: In Vitro Methods

A variety of in vitro methods are available to assess eye irritation potential, reducing the need for animal testing.

Example Methodology (Bovine Corneal Opacity and Permeability - BCOP - OECD TG 437):

-

Tissue Collection: Bovine corneas are obtained from freshly slaughtered cattle.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea.

-

Exposure and Incubation: After a defined exposure time, the substance is washed off, and the cornea is incubated.

-

Endpoint Measurement:

-

Opacity: Measured using an opacitometer.

-

Permeability: Assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea with a fluorometer.

-

-

Data Analysis: The in vitro score is calculated based on the opacity and permeability values. The chemical is then classified based on this score.

In Vivo Mutagenicity Testing of Arylboronic Acids

Studies on various arylboronic acids have been conducted to assess their in vivo mutagenic potential, often following up on positive results from in vitro bacterial mutagenicity tests.[7][8]

Example Experimental Design (In Vivo Pig-a and Comet Assays):

-

Animal Model: Typically conducted in rats (e.g., Sprague Dawley or Wistar).[8]

-

Dosing: The test article is administered, usually orally, for a set period (e.g., 28 days).[7]

-

Sample Collection:

-

Analysis:

-

Pig-a: Flow cytometry is used to enumerate mutant phenotype erythrocytes.

-

Comet Assay: Electrophoresis of single cells is performed, and the "comet tail" of fragmented DNA is measured.

-

-

Interpretation: An increase in mutant frequency or DNA damage compared to control groups indicates a mutagenic effect.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this compound.

Caption: Recommended PPE for handling this compound.

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practice.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures should be taken.

First-Aid Measures for Exposure

The following workflow details the first-aid procedures for different routes of exposure.

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary known effects are irritation.

| Toxicological Endpoint | Effect |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. Studies on other arylboronic acids have shown mixed results in in vitro tests, but have been negative in in vivo assays.[7][8] |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |

| Specific Target Organ Toxicity - Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While comprehensive toxicological data is not available, the existing information indicates that the primary risks are skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should adhere to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and proper handling and storage procedures. In the absence of specific data, a cautious approach should be taken, treating the substance as potentially harmful upon acute and chronic exposure. Further toxicological studies would be beneficial for a more complete risk assessment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluoronaphtalene-1-boronic acid | 182344-25-8 [amp.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. iivs.org [iivs.org]

- 6. sterlab-store.com [sterlab-store.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Unlocking New Frontiers: The Research Potential of Fluorinated Naphthyl Boronic Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated naphthyl boronic acids are emerging as a highly versatile class of molecules with significant potential across a spectrum of scientific disciplines, including medicinal chemistry, chemical biology, and materials science. The unique combination of the naphthyl group's aromatic and photophysical properties, the boronic acid's reactivity and recognition capabilities, and the fluorine atom's ability to modulate electronic and pharmacokinetic properties has opened up new avenues for research and development. This technical guide provides an in-depth exploration of the core research applications of these compounds, presenting key data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in their scientific pursuits.

Core Applications and Mechanistic Insights

Fluorinated naphthyl boronic acids are being actively investigated in several key areas, primarily driven by their utility as fluorescent sensors, building blocks for complex molecules, and potential therapeutic agents.

Fluorescent Sensing and Cellular Imaging

The inherent fluorescence of the naphthalene moiety, coupled with the diol-binding capability of the boronic acid group, makes these compounds excellent candidates for the development of fluorescent sensors. The introduction of fluorine can further enhance their photophysical properties, such as quantum yield and photostability.

Saccharide Sensing: A primary application lies in the detection of saccharides. The boronic acid reversibly binds with 1,2- or 1,3-diols present in sugars, leading to a change in the fluorescence of the naphthyl group. This interaction forms the basis of "turn-on" or "turn-off" fluorescent sensors. The mechanism often involves the modulation of photoinduced electron transfer (PET) upon saccharide binding.

Signaling Pathway: Saccharide Sensing via Photoinduced Electron Transfer (PET)

Caption: Mechanism of a 'turn-on' fluorescent saccharide sensor based on PET inhibition.

Fluoride Sensing: The Lewis acidic nature of the boronic acid moiety allows for its interaction with fluoride ions. This binding event can be transduced into a colorimetric or fluorescent signal, enabling the detection of fluoride in various media.[1]

Cellular Imaging: The cell permeability and fluorescence of these compounds make them valuable probes for live-cell imaging.[2][3] They can be designed to localize within specific cellular compartments and report on the presence of target analytes, such as reactive oxygen species (ROS), or changes in the cellular microenvironment.[4][5]

Suzuki-Miyaura Cross-Coupling Reactions

Fluorinated naphthyl boronic acids are crucial building blocks in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are often scaffolds for pharmaceuticals and advanced materials.[6][8][9] The fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.

Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[10] Fluorinated naphthyl boronic acids serve as valuable synthons for introducing these favorable characteristics into new drug molecules.[6] Boronic acids themselves are a class of enzyme inhibitors, with bortezomib being a notable example of a boronic acid-containing drug.[11][12] Research is ongoing to explore fluorinated naphthyl boronic acids as inhibitors for various enzymes, including proteases and penicillin-binding proteins.[11][12]

Logical Relationship: Role in Drug Discovery

Caption: The role of fluorinated naphthyl boronic acids in drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated naphthyl boronic acid derivatives and related compounds, providing a basis for comparison and experimental design.

Table 1: Photophysical Properties of Naphthalimide-Based Boronic Acid Probes

| Compound | Excitation (λ_max, nm) | Emission (λ_max, nm) | Quantum Yield (Φ) | Reference |

| Naphthalimide-Boronic Acid Conjugate 1 | 488 | 580 | < 0.005 | [2] |

| Naphthalimide-Boronic Acid Conjugate 2 | 488 | 580 | < 0.005 | [2] |

| Naphthalimide-Boronic Acid Conjugate 3 | 488 | 580 | < 0.005 | [2] |

| 4-Amino-1,8-naphthalimide Boronic Acid Reporter | ~450 | ~570 | Not Specified | [13] |

Table 2: Binding Affinity of Boronic Acids for Saccharides

| Boronic Acid | Saccharide | Dissociation Constant (K_D, mM) | Conditions | Reference |

| Phenylboronic Acid | D-Fructose | 0.2 | pH 7.4 | [14] |

| Phenylboronic Acid | D-Galactose | 3.6 | pH 7.4 | [14] |

| Phenylboronic Acid | D-Glucose | 9.1 | pH 7.4 | [14] |

| β-Naphthyl-α-amidoboronic acid (D-1) | D-Fructose (0.5 M) | Not Specified (80% fluorescence decrease) | pH 7.4, 0.1 M phosphate buffer | [15] |

| β-Naphthyl-α-amidoboronic acid (D-1) | D-Glucose (0.5 M) | Not Specified (34% fluorescence decrease) | pH 7.4, 0.1 M phosphate buffer | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated naphthyl boronic acids.

Protocol 1: General Synthesis of 1-Naphthaleneboronic Acid

This protocol describes a common method for synthesizing the parent naphthyl boronic acid, which can be adapted for fluorinated analogues.[16]

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

Triethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of 1-bromonaphthalene in dry THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.

-

Borylation: Cool the Grignard solution in a dry ice/acetone bath. Add a solution of triethyl borate in dry THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis and Workup: Quench the reaction by slowly adding 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-naphthaleneboronic acid. The product can be further purified by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluorobenzoic Acid with an Arylboronic Acid

This protocol provides a general guideline for the Suzuki-Miyaura coupling, which can be adapted for fluorinated naphthyl boronic acids.[7]

Materials:

-

4-Fluorobenzoic acid (or a fluorinated naphthyl halide)

-

Arylboronic acid (e.g., 4-fluoro-1-naphthaleneboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, the arylboronic acid, the palladium catalyst, the ligand, and the base.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Cellular Imaging with Fluorescent Boronic Acid Probes

This protocol outlines a general procedure for using fluorescent boronic acid probes for live-cell imaging.[2][3]

Materials:

-

Live cells (e.g., HeLa, PC-3) cultured on glass-bottom dishes

-

Fluorescent boronic acid probe stock solution (e.g., in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and allow them to adhere overnight.

-

Probe Loading: Replace the culture medium with a fresh medium containing the desired concentration of the fluorescent boronic acid probe. Incubate the cells for a specified time (e.g., 30 minutes) at 37 °C in a CO₂ incubator.

-

Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

-

Imaging: Add fresh culture medium or PBS to the cells and image them using a confocal microscope with the appropriate excitation and emission wavelengths. For two-photon imaging, a suitable laser source (e.g., λ_max 910 nm) should be used.[3]

Conclusion and Future Outlook

Fluorinated naphthyl boronic acids represent a promising and rapidly evolving field of research. Their unique combination of properties has already led to significant advancements in sensing, organic synthesis, and medicinal chemistry. Future research will likely focus on the development of next-generation fluorescent probes with enhanced sensitivity, selectivity, and photostability for in vivo imaging and diagnostics. In drug discovery, the rational design of fluorinated naphthyl boronic acid-based inhibitors targeting specific enzymes holds immense potential for the treatment of various diseases. Furthermore, their application in materials science for the creation of novel organic electronic materials is an area ripe for exploration. The continued investigation of these versatile molecules will undoubtedly unlock new scientific frontiers and pave the way for innovative technologies.

References

- 1. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. rroij.com [rroij.com]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? [mdpi.com]

- 13. Synthesis, evaluation, and computational studies of naphthalimide-based long-wavelength fluorescent boronic Acid reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the First Fluorescent α-Amidoboronic Acids that Change Fluorescent Properties upon Sugar Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to High-Purity 4-Fluoronaphthalene-1-boronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, commercial availability, quality control, and applications of a key building block in medicinal chemistry.

Introduction

4-Fluoronaphthalene-1-boronic acid (CAS No. 182344-25-8) is a synthetic organoboron compound that has garnered significant interest in the field of drug discovery and development. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The incorporation of a fluorinated naphthalene scaffold into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of the molecule to its biological target. This technical guide provides a comprehensive overview of high-purity this compound, including its synthesis, commercial sources, quality control considerations, and applications in medicinal chemistry.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically at purities of 98% or higher. For researchers and drug development professionals, sourcing high-purity material is critical to ensure the reliability and reproducibility of experimental results. The table below summarizes the offerings from several prominent commercial suppliers. It is important to note that while a general purity is often listed, the actual batch-to-batch purity can vary, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | Product Number | Stated Purity | Analytical Method | Format |

| Sigma-Aldrich | AMBH2D702884 | 98% | Not specified | Solid |

| Thermo Scientific (Alfa Aesar) | H52707 | 98.7% | HPLC | White solid |

| Santa Cruz Biotechnology | sc-230480 | Not specified | Refer to CoA | Solid |

| CP Lab Safety | Not specified | ≥98% | Not specified | Solid |

| BLD Pharm | BD137989 | ≥98% | NMR, HPLC, LC-MS | Not specified |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of a halogenated precursor followed by borylation. The following protocol is adapted from established procedures for the synthesis of arylboronic acids.

Reaction Scheme:

Materials:

-

1-Bromo-4-fluoronaphthalene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.15 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.2 eq)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a 500 mL three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-fluoronaphthalene (27.9 g, 0.124 mol) in 200 mL of anhydrous THF.

-

Add triisopropyl borate (26.8 g, 0.142 mol) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (9.5 g, 0.149 mol) dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Adjust the pH of the mixture to be strongly acidic (pH 1-2) using 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting residue with hexane and collect the solid by filtration to yield this compound.[1]

Expected Yield: Approximately 90%

Quality Control and Characterization

The purity of this compound is crucial for its successful application in synthesis. The primary analytical technique for determining purity is High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is also essential for structural confirmation and to identify any organic impurities.

A key consideration in the quality control of boronic acids is their propensity to form anhydrides (boroxines) upon storage. This can be observed as a change in the physical properties of the material and can affect its reactivity. It is recommended to store this compound under an inert atmosphere at low temperatures (2-8 °C).

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context: Application in Kinase Inhibitor Synthesis

Fluorinated aromatic compounds are frequently used in the development of kinase inhibitors. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor, synthesized using this compound, could act.

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

High-purity this compound is a valuable reagent for medicinal chemists and drug development professionals. Its use in palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a fluorinated naphthalene moiety, a privileged scaffold in many biologically active molecules. Careful consideration of commercial suppliers, verification of purity through lot-specific CoAs, and adherence to established synthetic and handling protocols are essential for the successful application of this important building block in the synthesis of novel therapeutics.

References

Methodological & Application

Standard Protocol for Suzuki Coupling Using 4-Fluoronaphthalene-1-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] This protocol details the application of 4-Fluoronaphthalene-1-boronic acid as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The fluorinated naphthalene moiety is a valuable structural motif in medicinal chemistry and materials science, and its introduction via Suzuki coupling offers a versatile and efficient synthetic route.

This compound can be coupled with a variety of aryl and heteroaryl halides or triflates to generate a diverse range of biaryl and heterobiaryl compounds. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[2] While a universally optimal set of conditions does not exist, this document provides a robust standard protocol that has proven effective for analogous substrates and serves as an excellent starting point for optimization. Common side reactions to be aware of include protodeboronation of the boronic acid and homocoupling of the reaction partners. Careful control of reaction conditions, particularly ensuring an inert atmosphere, can mitigate these undesired pathways.[2]

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of arylboronic acids with aryl bromides under conditions analogous to the standard protocol provided below. These data illustrate the expected efficiency of the reaction with a common palladium catalyst and various inorganic bases.

| Entry | Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 3 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol describes a standard procedure for the Suzuki coupling of this compound with an aryl bromide, using 4-bromoanisole as a representative coupling partner.

Materials:

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-